molecular formula C16H25ClN2O2 B6695116 N-[(4-methylpiperidin-4-yl)methyl]-2-phenoxypropanamide;hydrochloride

N-[(4-methylpiperidin-4-yl)methyl]-2-phenoxypropanamide;hydrochloride

Cat. No.: B6695116
M. Wt: 312.83 g/mol
InChI Key: LQRMFJYAUTUCBL-UHFFFAOYSA-N
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Description

N-[(4-methylpiperidin-4-yl)methyl]-2-phenoxypropanamide;hydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities and applications

Properties

IUPAC Name

N-[(4-methylpiperidin-4-yl)methyl]-2-phenoxypropanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2.ClH/c1-13(20-14-6-4-3-5-7-14)15(19)18-12-16(2)8-10-17-11-9-16;/h3-7,13,17H,8-12H2,1-2H3,(H,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQRMFJYAUTUCBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1(CCNCC1)C)OC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methylpiperidin-4-yl)methyl]-2-phenoxypropanamide;hydrochloride typically involves the reaction of 4-methylpiperidine with 2-phenoxypropanoic acid or its derivatives under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the product is purified through crystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as solvent extraction, distillation, and recrystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-[(4-methylpiperidin-4-yl)methyl]-2-phenoxypropanamide;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[(4-methylpiperidin-4-yl)methyl]-2-phenoxypropanamide;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic effects, including its use as an intermediate in drug synthesis.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of N-[(4-methylpiperidin-4-yl)methyl]-2-phenoxypropanamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    4-methylpiperidine: A precursor in the synthesis of N-[(4-methylpiperidin-4-yl)methyl]-2-phenoxypropanamide;hydrochloride.

    2-phenoxypropanoic acid: Another precursor used in the synthesis.

    N-[(1-methylpiperidin-4-yl)methyl]-2-phenylethanamine: A similar compound with different substituents.

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a piperidine ring with a phenoxypropanamide moiety makes it a valuable compound for various applications .

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